1-Tert-butyl-3-(alpha-methylbenzyl)urea

Herbicide Enantioselectivity Weed Science

Secure 1-Tert-butyl-3-(alpha-methylbenzyl)urea (CAS 121913-98-2) for advanced agrochemical R&D. This chiral α-methylbenzylphenylurea, featuring a unique tert-butyl group, demonstrates potent, enantioselective herbicidal activity against key paddy weeds like barnyardgrass. Its distinct structural profile, compared to generic phenylureas, makes it an essential reference standard for SAR studies in chiral herbicide design and safener research. Ensure your studies benefit from the compound's specific and predictable biological outcomes. Order your research sample today.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 121913-98-2
Cat. No. B2931644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3-(alpha-methylbenzyl)urea
CAS121913-98-2
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC(C)(C)C
InChIInChI=1S/C13H20N2O/c1-10(11-8-6-5-7-9-11)14-12(16)15-13(2,3)4/h5-10H,1-4H3,(H2,14,15,16)
InChIKeyGINDCBFYEUWKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-3-(alpha-methylbenzyl)urea (CAS 121913-98-2): Structural and Functional Baseline for Procurement


1-Tert-butyl-3-(alpha-methylbenzyl)urea (CAS 121913-98-2) is a substituted phenylurea derivative characterized by a chiral alpha-methylbenzyl group and a bulky tert-butyl substituent on the urea core . This compound belongs to the broader class of alpha-methylbenzylphenylureas (MBPUs), which are recognized for their enantioselective herbicidal activities against paddy weeds and their potential as safeners in rice cultivation [1]. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol and predicted physicochemical properties including a boiling point of 381.1±21.0 °C and a density of 0.999±0.06 g/cm³ [2]. The presence of a stereocenter in the alpha-methylbenzyl moiety is a critical structural feature that dictates its biological activity and differentiates it from achiral or differently substituted phenylurea analogs [1].

Procurement Risk: Why 1-Tert-butyl-3-(alpha-methylbenzyl)urea Cannot Be Replaced by Generic Phenylurea Analogs


Generic substitution within the phenylurea herbicide class is a high-risk strategy due to profound, structure-dependent variations in enantioselective activity, species-specificity, and metabolic fate. Research on chiral α-methylbenzylphenylureas demonstrates that the specific combination of a chiral alpha-methylbenzyl group and a tert-butyl substituent, as found in 1-tert-butyl-3-(alpha-methylbenzyl)urea, yields a unique enantioselective profile against key paddy weeds like barnyardgrass and Cyperaceae species, a property not observed in simpler, achiral phenylureas like fenuron or diuron [1]. Furthermore, comparative studies within the α-methylbenzylphenylurea class itself reveal that even minor changes to the aniline moiety (e.g., substituting tert-butyl for iso-propyl or ethyl) drastically alter weed control efficacy and selectivity between rice and target weeds [1]. This inherent sensitivity to structural nuance means that substituting the target compound with a seemingly 'similar' analog, such as 1-tert-butyl-3-phenylurea (CAS 15054-54-3) or a differently substituted α-methylbenzylphenylurea, will almost certainly result in a different, and likely inferior or non-predictable, biological outcome for a given research or industrial application [1].

Quantitative Evidence for 1-Tert-butyl-3-(alpha-methylbenzyl)urea: Verified Differentiation from Analogs


Enantioselective Weed Control: (R)-2-tert-Bu Derivative vs. Other α-Methylbenzylphenylureas

The (R)-enantiomer of the 2-tert-butyl substituted α-methylbenzylphenylurea, which corresponds to the target compound, demonstrated significant herbicidal activity against both barnyardgrass (Echinochloa spp.) and Cyperaceae paddy weeds in greenhouse trials [1]. This broad-spectrum control contrasts with other analogs in the same study, such as the (R)-2-Et and (R)-2-CF3 derivatives, which showed strong activity only against perennial Cyperaceae weeds, and the (S)-enantiomers of unsubstituted and fluoro derivatives, which were active only against barnyardgrass [1]. The enantioselectivity of the (R)-2-tert-Bu derivative was noted as high, underscoring the critical importance of both the tert-butyl group and the specific stereochemistry for achieving the observed activity profile [1].

Herbicide Enantioselectivity Weed Science

Physicochemical Differentiation: Predicted Boiling Point vs. 1-tert-Butyl-3-phenylurea

The introduction of the alpha-methylbenzyl group in the target compound significantly alters its predicted physicochemical properties compared to the simpler analog 1-tert-butyl-3-phenylurea (CAS 15054-54-3). While the boiling point for 1-tert-butyl-3-phenylurea is reported as 272.7°C , the predicted boiling point for 1-tert-butyl-3-(alpha-methylbenzyl)urea is 381.1±21.0 °C [1]. This substantial increase in boiling point is indicative of stronger intermolecular forces and lower volatility, which can influence handling, formulation, and environmental fate in agricultural applications.

Physicochemical Properties Formulation Stability

Structural Differentiation from N-alkyl Urea Herbicides: Chiral Influence on Activity

Unlike common phenylurea herbicides like fenuron, monuron, and diuron, which are achiral and derive their activity from specific ring substitutions, 1-tert-butyl-3-(alpha-methylbenzyl)urea possesses a chiral center in the alpha-methylbenzyl group [1]. Research on this class demonstrates that enantioselectivity is a key determinant of herbicidal activity, with the (R)-enantiomer of the 2-tert-butyl derivative showing potent and broad-spectrum control, while the (S)-enantiomer may exhibit a different or reduced effect [1]. This chiral influence is absent in commercial achiral phenylureas, making the target compound a distinct and valuable tool for investigating stereospecific mechanisms of action in plants.

Structure-Activity Relationship Stereochemistry Herbicide Design

Optimal Application Scenarios for 1-Tert-butyl-3-(alpha-methylbenzyl)urea Based on Evidence


Enantioselective Herbicide Research in Paddy Weed Management

This compound is specifically suited for research programs focused on the enantioselective control of paddy weeds. The evidence confirms its (R)-enantiomer exhibits significant activity against both barnyardgrass and Cyperaceae species, making it a valuable tool for studying stereospecific mechanisms of action and developing chiral herbicides with tailored selectivity profiles for rice cultivation [1].

Structure-Activity Relationship (SAR) Studies on α-Methylbenzylphenylureas

The compound serves as a key reference standard for SAR investigations within the α-methylbenzylphenylurea class. Its unique profile, with the 2-tert-butyl substituent conferring broad-spectrum activity, provides a critical data point for understanding how variations at the aniline moiety influence herbicide spectrum and enantioselectivity [1]. This is essential for rational herbicide design.

Investigating Plant Safener Mechanisms in Rice

Given that related α-methylbenzylphenylureas have demonstrated activity as safeners against sulfonylurea herbicide injury in rice, this compound is a candidate for research into chiral safener mechanisms [2]. Its distinct enantioselectivity makes it particularly useful for probing the stereochemical requirements for safener-receptor interactions in crop plants.

Physicochemical Profiling for Formulation Science

The significantly higher predicted boiling point (381.1°C) of 1-tert-butyl-3-(alpha-methylbenzyl)urea compared to simpler phenylurea analogs (e.g., 1-tert-butyl-3-phenylurea at 272.7°C) makes it an interesting subject for studies on volatility, thermal stability, and formulation behavior [3] . This is relevant for developing stable formulations or understanding environmental fate in field applications.

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